N'-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide
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Overview
Description
N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . This suggests that they may target enzymes like cyclo-oxygenase (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins .
Mode of Action
It is known that benzothiazole derivatives can inhibit the activity of cox-2, which is induced at sites of inflammation throughout the body to generate prostaglandins that mediate inflammation and pain . By inhibiting COX-2, these compounds can potentially reduce inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where it inhibits the cyclo-oxygenase (COX) enzymes, thereby reducing the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the COX and 5-lipoxygenase pathways, respectively .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . This is due to the inhibition of COX-2 and the subsequent decrease in prostaglandin production .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N’-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide are not fully understood yet. Benzothiazole derivatives have been found to interact with various enzymes and proteins. For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase (COX) pathways .
Cellular Effects
Some benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells . They have also been found to decrease the activity of inflammatory factors IL-6 and TNF-α .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins through the cyclo-oxygenase (COX) pathways . This suggests that N’-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide may also interact with these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 2,4-dimethoxybenzohydrazide. The reaction is carried out under mild conditions, often using solvents like ethanol or methanol . The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: May be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,3-benzothiazol-2-ylamine: A precursor in the synthesis of N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide.
2,4-dimethoxybenzohydrazide: Another precursor used in the synthesis.
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: A related compound with similar biological activities.
Uniqueness
N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of both fluorine and methoxy groups enhances its binding affinity and selectivity towards biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N'-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-22-10-4-5-11(13(8-10)23-2)15(21)19-20-16-18-12-6-3-9(17)7-14(12)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFXWXHANVSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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